
Triisopropylantimony
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triisopropylantimony, with the chemical formula (C₃H₇)₃Sb, is an organometallic compound that has garnered attention for its applications in the field of materials science, particularly in the growth of semiconductor materials. This compound is characterized by the presence of three isopropyl groups attached to an antimony atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triisopropylantimony can be synthesized through the reaction of antimony trichloride (SbCl₃) with isopropylmagnesium chloride (C₃H₇MgCl) in an ether solvent. The reaction typically proceeds as follows:
SbCl3+3C3H7MgCl→(C3H7)3Sb+3MgCl2
The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Triisopropylantimony undergoes various chemical reactions, including:
Pyrolysis: Decomposition at elevated temperatures to form isopropyl radicals and antimony-containing products.
Oxidation: Reaction with oxygen to form antimony oxides and isopropyl radicals.
Substitution: Replacement of isopropyl groups with other ligands.
Common Reagents and Conditions:
Pyrolysis: Conducted in an inert atmosphere (e.g., helium or nitrogen) at temperatures ranging from 250°C to 350°C.
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Substitution: Involves the use of reagents such as halogens or other organometallic compounds.
Major Products:
Pyrolysis: Produces isopropyl radicals, propene (C₃H₆), propane (C₃H₈), and 2,3-dimethylbutane (C₆H₁₄).
Oxidation: Forms antimony oxides and isopropyl radicals.
Substitution: Results in the formation of new organometallic compounds with different ligands.
Applications De Recherche Scientifique
Triisopropylantimony has several applications in scientific research, including:
Materials Science: Used as a precursor in the growth of III-V semiconductors such as indium antimonide (InSb) and gallium antimonide (GaSb) through organometallic vapor phase epitaxy (OMVPE).
Chemistry: Employed in the synthesis of other organometallic compounds and as a reagent in various chemical reactions.
Industry: Utilized in the production of high-purity antimony-containing materials for electronic and optoelectronic devices.
Mécanisme D'action
The mechanism of action of triisopropylantimony in its applications involves the decomposition of the compound to release isopropyl radicals and antimony atoms. These species then participate in the formation of semiconductor materials or other desired products. The molecular targets and pathways involved include:
Bond Cleavage: The initial step involves the cleavage of the Sb-C bonds to generate isopropyl radicals.
Radical Reactions: The isopropyl radicals can undergo recombination, disproportionation, or further reaction with other species to form the final products.
Comparaison Avec Des Composés Similaires
Triisopropylantimony can be compared with other organoantimony compounds such as:
Trimethylantimony (TMSb): Decomposes at higher temperatures and produces methyl radicals, which can lead to carbon contamination.
Triallylantimony (TASb): Undergoes pyrolysis at lower temperatures and produces different products such as 1,5-hexadiene (C₆H₁₀).
Uniqueness: this compound is unique due to its lower decomposition temperature and the nature of the products formed during pyrolysis. This makes it a valuable precursor for the growth of high-quality semiconductor materials with minimal contamination.
Propriétés
Numéro CAS |
73300-45-5 |
|---|---|
Formule moléculaire |
C9H21Sb |
Poids moléculaire |
251.02 g/mol |
Nom IUPAC |
tri(propan-2-yl)stibane |
InChI |
InChI=1S/3C3H7.Sb/c3*1-3-2;/h3*3H,1-2H3; |
Clé InChI |
RBEXEKTWBGMBDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Sb](C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



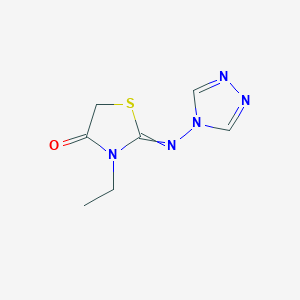
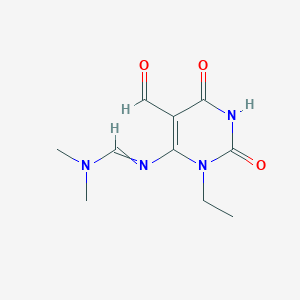
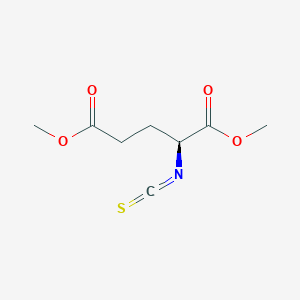


![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-morpholin-4-ylacetamide](/img/structure/B11724224.png)
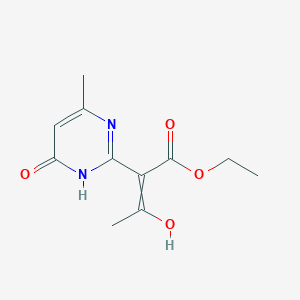

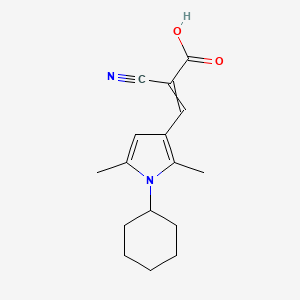
![3-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]carbamoyl}prop-2-enoic acid](/img/structure/B11724248.png)
![(1S,2R)-2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724250.png)
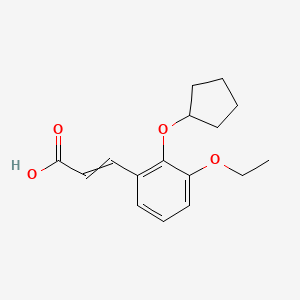
![2-[(2,5-Dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11724267.png)
